![molecular formula C26H24N6O2S2 B2398181 2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 452089-21-3](/img/structure/B2398181.png)
2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
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Description
2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone is a useful research compound. Its molecular formula is C26H24N6O2S2 and its molecular weight is 516.64. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
1,2,4-Triazoles have garnered attention due to their broad range of pharmacological activities. These include antifungal, herbicidal, antiviral, and anticancer effects. Some clinically used drugs are based on triazole derivatives . Atr’s pharmacological potential warrants further investigation.
Crystal Engineering and Coordination Compounds
Triazoles, especially 1,2,4-triazoles, serve as stable organic ligands for crystal engineering in transition metal organometallic compounds. These compounds exhibit catalytic, luminescent, and spin crossover properties. Atr, specifically, has been utilized as an effective precursor for preparing Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic characteristics. Its π,σ-coordination to copper ions via the η2-allyl group and two heterocyclic nitrogen atoms leads to stable dimeric building blocks {Cu2(Atr)2} in both crystalline form and solution .
Crystal Structure and Computational Analysis
The structural characterization of Atr was performed using single-crystal X-ray diffraction. The monoclinic crystals have space group P21, with unit cell dimensions: a = 5.6967 Å, b = 7.8045 Å, c = 14.9327 Å, and β = 91.113° at 150 K. Additionally, a density functional theory (DFT) computational study analyzed the intermolecular interactions within Atr’s crystal structure .
properties
IUPAC Name |
2-[[5-(5-phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2S2/c1-3-15-31-23(27-29-25(31)35-17-21(33)19-11-7-5-8-12-19)24-28-30-26(32(24)16-4-2)36-18-22(34)20-13-9-6-10-14-20/h3-14H,1-2,15-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXOKVFNZFHERZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
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